(4-Methylpyrimidin-5-yl)methanol CAS 954226-87-0 properties
(4-Methylpyrimidin-5-yl)methanol CAS 954226-87-0 properties
Topic: (4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0) Properties Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
CAS 954226-87-0[1][2]
Executive Summary
(4-Methylpyrimidin-5-yl)methanol (CAS 954226-87-0) is a functionalized pyrimidine scaffold serving as a critical intermediate in medicinal chemistry and agrochemical synthesis. Distinguished by its 5-hydroxymethyl and 4-methyl substitution pattern, this compound acts as a "de-amino" analog of the thiamine (Vitamin B1) pyrimidine ring, making it a valuable probe for studying thiamine-dependent enzymes. Furthermore, its low molecular weight (<130 Da) and amphiphilic nature position it as a high-value fragment for Fragment-Based Drug Discovery (FBDD), particularly in targeting kinase hinge regions where the pyrimidine nitrogens can serve as key hydrogen bond acceptors.
Chemical Identity & Physicochemical Profiling
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (4-Methylpyrimidin-5-yl)methanol |
| CAS Number | 954226-87-0 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| SMILES | Cc1ncncc1CO |
| InChI Key | Derived from structure |
Physicochemical Properties
Note: Experimental data for this specific CAS is limited; values below represent high-confidence predictive models based on the pyrimidine methanol scaffold.
| Parameter | Value / Description | Implications for Research |
| Physical State | White to off-white solid or viscous oil | Easy handling for solid-phase synthesis. |
| Solubility | High: DMSO, Methanol, EthanolModerate: Water, DCM | Suitable for biochemical assays (aqueous buffers) and organic synthesis. |
| LogP (Predicted) | -0.3 to 0.2 | High hydrophilicity; excellent lead-like properties for oral bioavailability. |
| pKa (Predicted) | ~1.5 (Pyrimidine N) | Weakly basic; remains neutral at physiological pH (7.4), aiding membrane permeability. |
| H-Bond Donors | 1 (Hydroxyl -OH) | Critical for active site interactions (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 3 (N1, N3, Oxygen) | Key vectors for kinase hinge binding. |
Synthetic Pathways & Methodologies
The synthesis of (4-Methylpyrimidin-5-yl)methanol typically proceeds via the reduction of its corresponding ester precursor. This route is preferred over direct ring functionalization due to the regioselectivity challenges associated with pyrimidine electrophilic substitution.
Primary Route: Reductive Ester Cleavage
Reaction Logic: The 5-position of the pyrimidine ring is electron-deficient. To install a hydroxymethyl group, it is most efficient to start with Ethyl 4-methylpyrimidine-5-carboxylate , which can be synthesized via the condensation of ethyl acetoacetate and formamidine (or equivalent). The ester is then reduced using Lithium Aluminum Hydride (LiAlH₄).[1][2][3]
Step-by-Step Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon/Nitrogen.
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Reagent Prep: Suspend LiAlH₄ (1.2 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C.
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Addition: Dissolve Ethyl 4-methylpyrimidine-5-carboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
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Quench (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).
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Workup: Stir the granular precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–10% MeOH/DCM).
Visualization of Synthetic Logic
Figure 1: Retrosynthetic logic for the generation of the target alcohol from accessible precursors.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
(4-Methylpyrimidin-5-yl)methanol is a "Rule of 3" compliant fragment (MW < 300, LogP < 3, H-donors < 3).
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Kinase Inhibition: The pyrimidine motif is a privileged scaffold for ATP-competitive inhibitors. The N1 and N3 atoms can accept hydrogen bonds from the kinase hinge region (e.g., backbone NH of amino acids). The 5-hydroxymethyl group provides a vector to explore the "gatekeeper" region or solvent-exposed front pockets.
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Solubility Handle: Replacing a phenyl ring with this pyrimidine-methanol moiety often improves aqueous solubility by 10–50 fold due to the reduced lipophilicity and hydrogen-bonding potential.
Thiamine (Vitamin B1) Analog Studies
Thiamine consists of a 4-amino-2-methyl-5-pyrimidinylmethyl moiety linked to a thiazole.[4]
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Mechanistic Probe: The target compound lacks the 4-amino group. In enzymatic studies involving Thiamine Pyrophosphokinase (TPK), this compound serves as a negative control or competitive inhibitor to determine the essentiality of the 4-amino group for substrate recognition.
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Biosynthesis: It is used to study the salvage pathways of pyrimidines in bacteria (E. coli, S. aureus), specifically investigating if "de-amino" precursors can be aminated enzymatically in vivo.
Structural Interaction Map
Figure 2: Pharmacophore mapping of the compound highlighting key interaction vectors for protein binding.
Analytical Characterization
To validate the identity of CAS 954226-87-0, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.0 ppm (s, 1H): H-2 proton (Deshielded, between nitrogens).
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δ 8.6 ppm (s, 1H): H-6 proton.
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δ 5.2 ppm (t, 1H): -OH hydroxyl proton (if DMSO is dry).
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δ 4.5 ppm (d, 2H): -CH₂-O methylene group.
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δ 2.4 ppm (s, 3H): -CH₃ methyl group at C4.
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LC-MS:
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ESI+: [M+H]⁺ peak at m/z ~125.1.
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Retention Time: Early eluting on C18 reverse-phase columns due to high polarity.
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Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Storage: Hygroscopic. Store under inert atmosphere (Argon) at 2–8°C.
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Stability: Stable under normal conditions. Avoid strong oxidizing agents (e.g., KMnO₄) which may oxidize the alcohol to the aldehyde or carboxylic acid.
References
- Jain, V. et al. (2018). Synthesis and biological evaluation of pyrimidine-based kinase inhibitors. Journal of Medicinal Chemistry. (General reference for pyrimidine scaffold utility).
- Begley, T. P. et al. (1999). Thiamin biosynthesis in prokaryotes. Archives of Microbiology, 171(5), 293–300.
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PubChem . (2024). Compound Summary: Pyrimidine-5-methanol derivatives. National Library of Medicine. Retrieved from [Link]
